Structural Divergence from the Prototypical COMT Inhibitor Ro 41-0960: Heteroatom Impact on Physicochemical Profile
The compound is a direct structural analog of Ro 41-0960 (CAS 125628-97-9), where the 2-fluorophenyl ring is replaced by a 3-pyridinyl ring [1]. This substitution reduces the molecular weight from 277.20 to 260.20 g/mol and increases the hydrogen bond acceptor count from 5 to 6, while altering the logP from approximately 2.2 (Ro 41-0960) to 1.9 [2]. The introduction of the pyridine nitrogen provides an additional protonation site, which can influence solubility and membrane permeability in a pH-dependent manner.
| Evidence Dimension | Physicochemical and structural properties |
|---|---|
| Target Compound Data | MW 260.20 g/mol, XLogP3 1.9, HBA 6, contains 3-pyridinyl |
| Comparator Or Baseline | Ro 41-0960 (CAS 125628-97-9): MW 277.20 g/mol, XLogP3 ~2.2, HBA 5, contains 2-fluorophenyl |
| Quantified Difference | ΔMW = -17 g/mol; ΔXLogP = -0.3 units; ΔHBA = +1; replacement of fluorine with ring nitrogen |
| Conditions | Computed properties derived from PubChem (XLogP3, Cactvs descriptors) |
Why This Matters
These property differences mean the compound will exhibit distinct pharmacokinetic and solubility behavior, making it a valuable comparator in medicinal chemistry optimization programs where reducing lipophilicity or modulating basicity is desired.
- [1] MedChemExpress. Ro 41-0960 Product Datasheet. Accessed May 2026. View Source
- [2] PubChem. Computed Properties for CID 5747971. National Center for Biotechnology Information. Accessed May 2026. View Source
